molecular formula C14H12BrN5O3 B6560963 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide CAS No. 946308-25-4

5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B6560963
CAS No.: 946308-25-4
M. Wt: 378.18 g/mol
InChI Key: YAZHSVUPPLJLSI-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide features a furan-2-carboxamide scaffold substituted with a bromine atom at position 5. The carboxamide linker connects the furan moiety to a methyl group attached to a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl ring. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogues and computational tools (e.g., AutoDock Vina , Mercury CSD ) suggest its relevance in drug discovery, particularly as tetrazoles often serve as bioisosteres for carboxylic acids to enhance metabolic stability .

Properties

IUPAC Name

5-bromo-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O3/c1-22-10-4-2-9(3-5-10)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)23-11/h2-7H,8H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHSVUPPLJLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide typically starts with the preparation of the furan-2-carboxamide core. This involves reacting 2-furoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is synthesized through a cyclization reaction of 4-methoxyphenylhydrazine with sodium azide and ammonium chloride under acidic conditions.

Next, the bromination of the furan-2-carboxamide can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. Finally, the 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is coupled with the brominated furan-2-carboxamide using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would scale up the laboratory procedures mentioned above, focusing on optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Large-scale reactors, efficient separation techniques like crystallization, and rigorous quality control measures would be employed to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

The compound 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to a furanone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: The nitro group on the tetrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Common Reagents and Conditions

  • Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) in ethanol under atmospheric pressure.

  • Substitution: Nucleophiles in polar solvents (e.g., DMF) with bases (e.g., K2CO3) at elevated temperatures.

Major Products

  • Oxidation products may include furandiones.

  • Reduction products include substituted amines.

  • Substitution products are varied based on the nucleophile used.

Scientific Research Applications

5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide has various applications in scientific research:

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Preclinical studies might focus on its pharmacokinetics and pharmacodynamics, assessing its potential as a therapeutic agent.

  • Industry: The compound could be employed in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action for 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is linked to its structural features. The bromine atom can participate in halogen bonding, influencing molecular interactions. The tetrazole ring is known for its bioisosteric properties, mimicking carboxylic acids in biological systems, which may impact enzyme binding or inhibition. The furan ring could facilitate interactions with various biomolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s structural uniqueness lies in its combination of a brominated furan, tetrazole, and 4-methoxyphenyl group. Below is a comparative analysis with analogues from the literature:

Table 1: Structural Comparison of Selected Analogues
Compound Name Heterocycle Aromatic Substituent Linker Group Key Differences Reference
Target Compound Tetrazole 4-Methoxyphenyl Carboxamide Reference structure
5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide Tetrazole 4-Methylphenyl Carboxamide Methyl vs. methoxy on phenyl
5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide Oxadiazole 3,4,5-Trimethoxyphenyl Carboxamide Oxadiazole vs. tetrazole; trimethoxy
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Triazole 3-Chlorophenyl Sulfonamide Triazole vs. tetrazole; sulfonamide linker

Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to the 4-methylphenyl group in its analogue . Conversely, chloro or bromo substituents (e.g., in ) increase lipophilicity (logP).
  • Linker Groups : Carboxamides (target compound) offer hydrogen-bonding capabilities distinct from sulfonamides ( ), affecting pharmacokinetics.

Physicochemical and Pharmacological Insights

Predicted Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds
Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~435.3 ~2.8 1 7
5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide ~419.3 ~3.2 1 6
5-bromo-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide ~529.3 ~2.5 1 9
  • The target compound’s methoxy group reduces logP compared to its methyl-substituted analogue, favoring aqueous solubility.

Pharmacological Potential

  • Tetrazole as a Bioisostere : The tetrazole ring mimics carboxylic acids, offering metabolic resistance while maintaining hydrogen-bonding capacity .
  • Brominated Furan : The bromine atom may facilitate halogen bonding in enzyme active sites, as seen in kinase inhibitors .

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